molecular formula C21H26N2O6S B369063 (4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 500272-77-5

(4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B369063
CAS No.: 500272-77-5
M. Wt: 434.5g/mol
InChI Key: MVCHONVXACROJB-UHFFFAOYSA-N
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Description

(4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a synthetic organic compound that features a piperazine ring substituted with a tosyl group and a methanone group attached to a 3,4,5-trimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the tosyl group: The piperazine ring is then tosylated using tosyl chloride in the presence of a base such as pyridine.

    Attachment of the 3,4,5-trimethoxyphenyl group: This step involves the reaction of the tosylated piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of reaction conditions: Ensuring high yield and purity.

    Use of continuous flow reactors: To enhance reaction efficiency and scalability.

    Purification techniques: Such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone has several scientific research applications:

    Medicinal Chemistry: Used as a pharmacophore in the design of drugs targeting various biological pathways.

    Biology: Studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.

    Industry: Utilized in the synthesis of bioactive molecules and as an intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    (4-Tosylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone: shares similarities with other compounds containing the 3,4,5-trimethoxyphenyl group, such as colchicine and podophyllotoxin.

    Unique Features: The presence of the tosyl group and piperazine ring distinguishes it from other trimethoxyphenyl derivatives, providing unique bioactivity and pharmacokinetic properties.

Highlighting Uniqueness

    Enhanced Bioactivity: The combination of the tosyl group and piperazine ring enhances the compound’s ability to interact with biological targets.

    Versatility: The compound’s structure allows for modifications, making it a versatile scaffold for drug design.

Properties

IUPAC Name

[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-15-5-7-17(8-6-15)30(25,26)23-11-9-22(10-12-23)21(24)16-13-18(27-2)20(29-4)19(14-16)28-3/h5-8,13-14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCHONVXACROJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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